Cas no 211308-79-1 (3-Iodo-5-methylpyridin-2-amine)
3-Iodo-5-methylpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-5-methylpyridin-2-amine
- 2-Amino-3-iodo-5-methylpyridine
- 2-Pyridinamine, 3-iodo-5-methyl-
- 3-Iodo-5-methyl-pyridin-2-ylamine
- 6-Amino-5-iodo-3-picoline
- AK135401
- 3-Iodo-5-methylpyridine-2-amine
- GSRKHYYLAZKHSA-UHFFFAOYSA-N
- 2-Pyridinamine,3-iodo-5-methyl-
- 7183AD
- FCH1323849
- AM86749
- OR310151
- AX8069915
- AB0177068
- EN300-102563
- A879244
- I10161
- SY041375
- BS-2036
- MFCD09037445
- SCHEMBL1311290
- 211308-79-1
- AKOS015853936
- SB40518
- 3-Iodo-5-methyl-pyridin-2-ylamine, AldrichCPR
- DTXSID20571848
-
- MDL: MFCD09037445
- Inchi: 1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
- InChI Key: GSRKHYYLAZKHSA-UHFFFAOYSA-N
- SMILES: IC1C(N)=NC=C(C)C=1
Computed Properties
- Exact Mass: 233.96500
- Monoisotopic Mass: 233.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.898
- Melting Point: 86-89°C
- Boiling Point: 295.5°Cat760mmHg
- Flash Point: 132.5°C
- Refractive Index: 1.674
- PSA: 38.91000
- LogP: 2.15800
- Sensitiveness: Light Sensitive
- Solubility: Insoluble in water
3-Iodo-5-methylpyridin-2-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature storage
3-Iodo-5-methylpyridin-2-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Iodo-5-methylpyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP680-1g |
3-Iodo-5-methylpyridin-2-amine |
211308-79-1 | 97% | 1g |
577.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP680-250mg |
3-Iodo-5-methylpyridin-2-amine |
211308-79-1 | 97% | 250mg |
328CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP680-50mg |
3-Iodo-5-methylpyridin-2-amine |
211308-79-1 | 97% | 50mg |
114.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP680-5g |
3-Iodo-5-methylpyridin-2-amine |
211308-79-1 | 97% | 5g |
1777.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A859731-1g |
2-Amino-3-Iodo-5-Methylpyridine |
211308-79-1 | ≥98% | 1g |
649.80 | 2021-05-17 | |
| Matrix Scientific | 035135-500mg |
3-Iodo-5-methyl-pyridin-2-ylamine |
211308-79-1 | 500mg |
$150.00 | 2023-09-09 | ||
| Matrix Scientific | 035135-1g |
3-Iodo-5-methyl-pyridin-2-ylamine |
211308-79-1 | 1g |
$231.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000412-1G |
3-Iodo-5-methyl-pyridin-2-ylamine |
211308-79-1 | 1g |
¥10696.47 | 2023-11-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP680-200mg |
3-Iodo-5-methylpyridin-2-amine |
211308-79-1 | 97% | 200mg |
216.0CNY | 2021-08-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I168541-1g |
3-Iodo-5-methylpyridin-2-amine |
211308-79-1 | 98% | 1g |
¥381.90 | 2023-09-02 |
3-Iodo-5-methylpyridin-2-amine Suppliers
3-Iodo-5-methylpyridin-2-amine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-Iodo-5-methylpyridin-2-amine
Introduction to 3-Iodo-5-methylpyridin-2-amine (CAS No. 211308-79-1)
3-Iodo-5-methylpyridin-2-amine, with the CAS number 211308-79-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an iodine atom, a methyl group, and an amino group attached to a pyridine ring. The combination of these functional groups endows 3-Iodo-5-methylpyridin-2-amine with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of 3-Iodo-5-methylpyridin-2-amine is particularly noteworthy due to its potential for further functionalization. The iodine atom, being a good leaving group, facilitates various cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling, which are widely used in the synthesis of complex organic molecules. Additionally, the amino group provides opportunities for further derivatization, making this compound a key building block in the development of novel drugs and bioactive molecules.
In recent years, 3-Iodo-5-methylpyridin-2-amine has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as an intermediate in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of pyridine-based antiviral compounds using 3-Iodo-5-methylpyridin-2-amine as a key intermediate. These compounds exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.
Beyond antiviral applications, 3-Iodo-5-methylpyridin-2-amine has also shown promise in the development of anticancer drugs. A 2020 study published in Cancer Research demonstrated that derivatives of this compound could selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The researchers found that these derivatives were effective against both solid tumors and hematological malignancies, highlighting their potential as novel anticancer agents.
The pharmacological properties of 3-Iodo-5-methylpyridin-2-amine are further enhanced by its ability to cross biological membranes. This property is crucial for ensuring that the compound can effectively reach its target site within cells. Studies have shown that the lipophilicity of the compound, influenced by the presence of the methyl and amino groups, contributes to its favorable pharmacokinetic profile. This makes it an attractive candidate for drug development, particularly for conditions where cellular penetration is essential.
In addition to its medicinal applications, 3-Iodo-5-methylpyridin-2-amine has also found use in other areas of chemical research. For example, it has been employed as a ligand in coordination chemistry to form complexes with various metal ions. These complexes have shown interesting catalytic properties and have been used in asymmetric synthesis reactions to produce enantiomerically pure compounds. The ability to fine-tune the electronic properties of these complexes through modification of the ligand structure opens up new possibilities for developing more efficient and selective catalysts.
The synthesis of 3-Iodo-5-methylpyridin-2-amine has been optimized over the years to improve yield and purity. One common synthetic route involves the iodination of 5-methylpyridin-2(1H)-one followed by reduction to form the amino derivative. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions and solvent-free conditions. These methods not only reduce waste but also enhance the overall efficiency of the synthesis process.
In conclusion, 3-Iodo-5-methylpyridin-2-amine (CAS No. 211308-79-1) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an important intermediate in the development of new drugs and bioactive molecules. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern medicinal chemistry.
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